tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
Description
Structural Overview
tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate is a spirocyclic azetidine derivative featuring a fused isobenzofuran ring system. The tert-butyl carbamate group at the azetidine nitrogen enhances steric protection and modulates solubility, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis .
Properties
IUPAC Name |
tert-butyl spiro[1H-2-benzofuran-3,3'-azetidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-14(2,3)19-13(17)16-9-15(10-16)12-7-5-4-6-11(12)8-18-15/h4-7H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMFFWGJHTYBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CC=C3CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate typically involves multiple steps. One common method includes the condensation reaction of ninhydrin with amino-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . This method yields various derivatives of spiro-isobenzofuran compounds in good to high yields.
Industrial Production Methods
While specific industrial production methods for tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid can be used for oxidative cleavage.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spiro-isobenzofuran derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Synthesis Techniques
The synthesis of tert-butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate typically involves multi-step organic synthesis techniques. These may include:
- Reagents : Commonly used reagents include tert-butyl hydroperoxide for oxidation and lithium aluminum hydride for reduction.
- Conditions : Reactions are performed under controlled conditions to ensure the stability of the spirocyclic structure.
Medicinal Chemistry
This compound is being investigated for its potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial activity.
- Anticancer Activity : The unique structural features may allow it to interact with specific biological targets involved in cancer progression.
Organic Synthesis
The compound serves as a valuable building block for synthesizing more complex spirocyclic compounds. Its rigid structure enhances its utility in creating derivatives with potential therapeutic effects.
Material Science
Research indicates that compounds like this compound can be utilized in developing new materials and catalysts due to their unique chemical properties.
Research has demonstrated that derivatives of spirocyclic compounds exhibit various biological activities. For instance:
- A study published in Biointerface Research explored the synthesis and biological evaluation of spirocyclic compounds similar to this compound, revealing promising antimicrobial and anticancer properties .
Synthesis of Derivatives
In a recent investigation into synthetic pathways, researchers successfully synthesized several derivatives of this compound using innovative organic chemistry techniques. These derivatives showed enhanced reactivity and biological activity compared to the parent compound .
Mechanism of Action
The mechanism by which tert-Butyl 3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Spirocyclic Azetidines with Isobenzofuran/Pyrimidine Hybrids
Key Differences :
- Reactivity : Bromo-substituted derivatives (e.g., ) exhibit higher electrophilicity, enabling Suzuki-Miyaura couplings, whereas trifluoromethylated analogs (e.g., ) are optimized for metabolic stability.
- Bioactivity : Compounds with pyrimidine or oxazine moieties (e.g., ) show distinct target affinities compared to isobenzofuran-based analogs.
Spiroazetidines with Indoline or Piperidine Cores
Comparison Insights :
- Synthetic Complexity : Indoline derivatives (e.g., ) require multi-step cyclizations, while piperidine analogs (e.g., ) are commercially accessible.
- Therapeutic Relevance : Indoline-spiroazetidines are prioritized for neurological targets, whereas isobenzofuran derivatives (target compound) are tailored for antiparasitic activity .
Physicochemical and Pharmacokinetic Profiling
Physical Properties
Pharmacokinetic Metrics
Biological Activity
tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate , with the CAS number 1398609-81-8, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that includes an azetidine ring fused to an isobenzofuran moiety. Its molecular formula is with a molecular weight of 303.35 g/mol. The detailed structure can be represented as follows:
- IUPAC Name : tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
-
Molecular Structure :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.35 g/mol |
| CAS Number | 1398609-81-8 |
| Purity | 97% |
Research indicates that This compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action is believed to involve the inhibition of key enzymes or pathways essential for microbial growth and cancer cell proliferation.
Antimicrobial Activity
In studies evaluating the antimicrobial properties of related compounds, spirocyclic derivatives have shown significant efficacy against various bacterial strains. For instance, compounds similar to tert-butyl spiro[azetidine] demonstrated strong inhibitory effects on Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) reported at low levels (e.g., 3.12 µg/mL) .
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. It has been shown to inhibit tubulin assembly in cancer cell lines, which is critical for cancer cell division . The stability of the compound towards hepatic enzymes suggests a favorable pharmacokinetic profile for potential therapeutic applications.
Study on Synthesis and Biological Evaluation
A recent study focused on synthesizing various azetidinone derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using several assays:
- Antimicrobial Assays : Compounds were tested against gram-positive and gram-negative bacteria.
- Cytotoxicity Assays : Evaluated using MTT assays on various cancer cell lines.
- Mechanistic Studies : Investigated the effects on cell cycle progression and apoptosis.
The results indicated that certain derivatives exhibited promising activity against both bacteria and cancer cells, supporting further exploration into their therapeutic potential .
Table 2: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the critical steps and analytical techniques for synthesizing tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate with high purity?
- Answer : Synthesis requires precise control of reaction parameters such as temperature (e.g., 70°C in DMF for similar compounds), solvent selection (e.g., hexane/ethyl acetate for column chromatography), and stoichiometric ratios . Key steps include spirocyclic ring formation via Suzuki coupling or other C–C bond-forming reactions. Analytical validation involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess enantiomeric excess (e.g., 95% ee reported for analogous compounds) .
Q. How is the three-dimensional conformation of this spirocyclic compound characterized, and why is it significant?
- Answer : X-ray crystallography is the gold standard for resolving 3D conformation, which directly impacts reactivity and biological activity. For example, the spiro linkage in similar compounds creates steric constraints that influence binding to enzymatic targets . Computational methods (e.g., DFT calculations) complement experimental data to predict conformational stability .
Q. What biological targets are associated with this compound?
- Answer : While direct data on this compound is limited, structurally related spirocyclic azetidines show activity against kinases, neurotransmitter receptors, and enzymes involved in cancer pathways. For example, Sarolaner (a veterinary drug with a similar spiroazetidine core) targets parasitic nervous systems . Biological assays (e.g., enzyme inhibition studies) are recommended to identify specific targets .
Advanced Questions
Q. How can researchers optimize enantioselective synthesis of this compound, and what methodologies address low yields in spirocyclic ring formation?
- Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., iridium-based catalysts for allylation reactions) or enantiopure starting materials . Low yields in spirocyclization often stem from competing side reactions; optimizing solvent polarity (e.g., DMF vs. THF) and reaction time mitigates this. For example, a 98% yield was reported for a related spiro compound under controlled conditions .
Q. What strategies resolve contradictions in biological activity data between structurally similar spiroazetidines?
- Answer : Contradictions often arise from subtle structural differences (e.g., fluorine substitution position) affecting target binding. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities. For instance, a fluorine atom at the 6’-position vs. 7’-position in spiroquinoline derivatives alters kinase inhibition potency . Molecular dynamics simulations further clarify interactions .
Q. How does the introduction of fluorinated or trifluoromethyl groups influence the pharmacokinetic properties of this compound?
- Answer : Fluorination enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. For example, the trifluoromethyl group in Sarolaner prolongs half-life in vivo . Pharmacokinetic studies (e.g., plasma stability assays) combined with LogP measurements predict absorption and distribution .
Methodological Notes
- Synthetic Optimization : Prioritize reaction scalability by testing microwave-assisted synthesis for reduced reaction times .
- Biological Assays : Use CRISPR-edited cell lines to validate target specificity and minimize off-target effects .
- Data Reproducibility : Cross-validate NMR/MS results with independent labs, especially for novel spirocyclic derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
